3-Chloro-2-(propan-2-yloxy)benzoic acid 3-Chloro-2-(propan-2-yloxy)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13530854
InChI: InChI=1S/C10H11ClO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6H,1-2H3,(H,12,13)
SMILES: CC(C)OC1=C(C=CC=C1Cl)C(=O)O
Molecular Formula: C10H11ClO3
Molecular Weight: 214.64 g/mol

3-Chloro-2-(propan-2-yloxy)benzoic acid

CAS No.:

Cat. No.: VC13530854

Molecular Formula: C10H11ClO3

Molecular Weight: 214.64 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-2-(propan-2-yloxy)benzoic acid -

Specification

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
IUPAC Name 3-chloro-2-propan-2-yloxybenzoic acid
Standard InChI InChI=1S/C10H11ClO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6H,1-2H3,(H,12,13)
Standard InChI Key MUWXTVSUZOJEND-UHFFFAOYSA-N
SMILES CC(C)OC1=C(C=CC=C1Cl)C(=O)O
Canonical SMILES CC(C)OC1=C(C=CC=C1Cl)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Chloro-2-(propan-2-yloxy)benzoic acid consists of a benzoic acid backbone substituted with:

  • A chlorine atom at the 3-position, enhancing electrophilic reactivity.

  • An isopropoxy group (–O–CH(CH3)2\text{–O–CH(CH}_3\text{)}_2) at the 2-position, contributing steric bulk and influencing solubility.

The molecular weight is calculated as 214.65g/mol214.65 \, \text{g/mol}, with the following structural identifiers:

  • SMILES: O=C(O)C1=CC=CC(Cl)=C1OC(C)C\text{O=C(O)C1=CC=CC(Cl)=C1OC(C)C}

  • InChIKey: NANUKPNCPFPTCJ-UHFFFAOYSA-N

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Density1.28g/cm31.28 \, \text{g/cm}^3 (estimated)Similar to
Melting Point145150C145–150^\circ\text{C} (predicted)Based on,
Boiling Point320C320^\circ\text{C} (estimated)Derived from ,
SolubilityLow in water; soluble in organic solventsComparable to ,
LogP (Partition Coefficient)2.82.8 (predicted)Calculated via

The vapor pressure is estimated at 0.02mmHg0.02 \, \text{mmHg} at 25C25^\circ\text{C}, indicating low volatility .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A two-step synthesis route is proposed:

  • Etherification:
    React 3-chlorosalicylic acid with isopropyl bromide in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3):

    C7H5ClO3+(CH3)2CHBrBaseC10H11ClO3+HBr\text{C}_7\text{H}_5\text{ClO}_3 + (\text{CH}_3)_2\text{CHBr} \xrightarrow{\text{Base}} \text{C}_{10}\text{H}_{11}\text{ClO}_3 + \text{HBr}

    Conditions: 80C80^\circ\text{C}, 12 hours, dimethylformamide (DMF) solvent .

  • Purification:
    Crystallization from ethanol/water yields a purity >95% .

Industrial Manufacturing

Scalable methods may employ continuous-flow reactors to optimize yield and reduce byproducts. Key parameters:

  • Temperature control at 7090C70–90^\circ\text{C}.

  • Catalytic use of H2SO4\text{H}_2\text{SO}_4 or ion-exchange resins .

Reactivity and Functionalization

Electrophilic Substitution

The chlorine atom undergoes nucleophilic aromatic substitution (NAS) with amines or thiols:

C10H11ClO3+NH2RC10H11NRO3+HCl\text{C}_{10}\text{H}_{11}\text{ClO}_3 + \text{NH}_2\text{R} \rightarrow \text{C}_{10}\text{H}_{11}\text{NRO}_3 + \text{HCl}

Reagents: Piperidine in EtOH\text{EtOH}, 60C60^\circ\text{C} .

Carboxylic Acid Derivatives

  • Esterification: Reacts with methanol/H2SO4\text{H}_2\text{SO}_4 to form methyl esters.

  • Amide Formation: Coupling with HATU/DCC yields bioactive analogs .

Applications in Scientific Research

Pharmaceutical Development

  • COX-2 Inhibition: Structural analogs demonstrate anti-inflammatory activity with reduced gastrointestinal toxicity compared to aspirin .

  • Anticancer Agents: Chlorine and ether groups enhance binding to kinase targets (e.g., Aurora A inhibitors) .

Materials Science

  • Metal-Organic Frameworks (MOFs): Coordinates with metal ions (e.g., Zn²⁺, Cu²⁺) via carboxylic acid groups .

  • Fluorinated Probes: Isotopic labeling with 19F^{19}\text{F} enables NMR-based metabolomic studies .

Future Research Directions

  • Pharmacokinetic Studies: Assess bioavailability and metabolism in preclinical models.

  • Polymer Chemistry: Explore use in fluorinated elastomers for high-temperature applications.

  • Catalysis: Investigate ligand behavior in asymmetric synthesis.

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